Cas no 13698-87-8 (NNN'N'-Tetraethylisophthalamide)

NNN'N'-Tetraethylisophthalamide 化学的及び物理的性質
名前と識別子
-
- 1,3-Benzenedicarboxamide,N1,N1,N3,N3-tetraethyl-
- 1-N,1-N,3-N,3-N-tetraethylbenzene-1,3-dicarboxamide
- N N N N-TETRAETHYLISOPHTHALAMIDE
- NNN'N'-TETRAETHYLISOPHTHALAMIDE
- [3-(N,N-diethylcarbamoyl)phenyl]-N,N-diethylcarboxamide
- isophthaloyl bis(diethylamide)
- Isophthalsaeure-bis-diaethylamid
- N,N,N',N'-tetraethyl-1,3-benzenedicarboxamide
- Tetra-N-aethyl-isophthalamid
- tetra-N-ethyl-isophthalamide
- TIMTEC-BB SBB007918
- 1,3-BenzenedicarboxaMide, N,N,N',N'-tetraethyl-
- SR-01000478048-1
- GZWCNZZTWDDVSL-UHFFFAOYSA-N
- N1,N1,N3,N3-tetraethylisophthalamide
- FT-0676073
- N1,N1,N3,N3-tetraethylbenzene-1,3-dicarboxamide
- DTXSID90333834
- TimTec1_003026
- SCHEMBL7406512
- Oprea1_104559
- EU-0009815
- NNN/'N/'-TETRAETHYLISOPHTHALAMIDE
- MFCD00043652
- 1,3-Benzenedicarboxamide, N1,N1,N3,N3-tetraethyl-
- SR-01000478048
- BRD-K51473477-001-01-4
- N,N,N',N'-Tetraethylisophthalamide
- CHEMBL4580981
- 13698-87-8
- HMS1542J12
- AKOS003265986
- NNN'N'-Tetraethylisophthalamide
-
- MDL: MFCD00043652
- インチ: InChI=1S/C16H24N2O2/c1-5-17(6-2)15(19)13-10-9-11-14(12-13)16(20)18(7-3)8-4/h9-12H,5-8H2,1-4H3
- InChIKey: GZWCNZZTWDDVSL-UHFFFAOYSA-N
- ほほえんだ: CCN(CC)C(=O)C1=CC(=CC=C1)C(=O)N(CC)CC
計算された属性
- せいみつぶんしりょう: 276.18400
- どういたいしつりょう: 276.183778013g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 8
- 複雑さ: 292
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 40.6Ų
じっけんとくせい
- 密度みつど: 1.0209 (rough estimate)
- ゆうかいてん: 86°C
- ふってん: 419.28°C (rough estimate)
- フラッシュポイント: 198.2±16.4 °C
- 屈折率: 1.5800 (estimate)
- PSA: 40.62000
- LogP: 2.65060
- じょうきあつ: 0.0±1.1 mmHg at 25°C
NNN'N'-Tetraethylisophthalamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
NNN'N'-Tetraethylisophthalamide 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
NNN'N'-Tetraethylisophthalamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P271010-50mg |
NNN'N'-Tetraethylisophthalamide |
13698-87-8 | 50mg |
$ 50.00 | 2022-06-03 | ||
TRC | P271010-100mg |
NNN'N'-Tetraethylisophthalamide |
13698-87-8 | 100mg |
$ 65.00 | 2022-06-03 | ||
TRC | P271010-500mg |
NNN'N'-Tetraethylisophthalamide |
13698-87-8 | 500mg |
$ 80.00 | 2022-06-03 | ||
abcr | AB357634-5 g |
NNN'N'-Tetraethylisophthalamide |
13698-87-8 | 5g |
€129.70 | 2022-08-31 | ||
abcr | AB357634-5g |
NNN'N'-Tetraethylisophthalamide; . |
13698-87-8 | 5g |
€141.50 | 2024-04-19 | ||
abcr | AB357634-25g |
NNN'N'-Tetraethylisophthalamide; . |
13698-87-8 | 25g |
€422.00 | 2024-04-19 | ||
1PlusChem | 1P001342-25g |
1,3-Benzenedicarboxamide, N1,N1,N3,N3-tetraethyl- |
13698-87-8 | 25g |
$327.00 | 2023-12-22 | ||
A2B Chem LLC | AA49890-5g |
1,3-Benzenedicarboxamide, N1,N1,N3,N3-tetraethyl- |
13698-87-8 | 5g |
$107.00 | 2024-04-20 | ||
abcr | AB357634-25 g |
NNN'N'-Tetraethylisophthalamide |
13698-87-8 | 25g |
€391.50 | 2022-08-31 | ||
1PlusChem | 1P001342-5g |
1,3-Benzenedicarboxamide, N1,N1,N3,N3-tetraethyl- |
13698-87-8 | 5g |
$114.00 | 2023-12-22 |
NNN'N'-Tetraethylisophthalamide 関連文献
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Wei Chen Nanoscale, 2015,7, 6957-6990
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6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
NNN'N'-Tetraethylisophthalamideに関する追加情報
Chemical Profile of NNN'N'-Tetraethylisophthalamide (CAS No. 13698-87-8)
NNN'N'-Tetraethylisophthalamide, identified by the chemical identifier CAS No. 13698-87-8, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This tetraethyl derivative of isophthalamic acid exhibits unique structural and functional properties that have positioned it as a subject of extensive investigation in both academic and industrial settings. The compound’s molecular framework, characterized by its four ethyl substituents, contributes to its distinct reactivity and potential applications in synthetic chemistry and material science.
The structural motif of NNN'N'-Tetraethylisophthalamide is derived from isophthalic acid, a dicarboxylic acid known for its role in the synthesis of various polymeric materials and pharmaceutical intermediates. The introduction of ethyl groups at the nitrogen positions enhances the compound’s solubility and stability, making it more amenable to further functionalization and derivatization. This adaptability has garnered attention from researchers exploring novel methodologies in drug development and polymer chemistry.
In recent years, advancements in computational chemistry have enabled more precise predictions of the behavior of such complex molecules. Studies utilizing molecular modeling techniques have revealed that NNN'N'-Tetraethylisophthalamide possesses a high degree of conformational flexibility, which could be exploited in the design of molecular recognition systems. This flexibility, combined with its ability to participate in hydrogen bonding interactions, makes it a promising candidate for applications in enzyme inhibition studies and as a ligand in coordination chemistry.
One of the most compelling areas of research involving NNN'N'-Tetraethylisophthalamide is its potential role as an intermediate in the synthesis of bioactive molecules. Researchers have demonstrated its utility in constructing heterocyclic scaffolds, which are prevalent in many pharmacologically active compounds. The tetraethyl group provides a reactive handle for further modifications, allowing chemists to tailor the molecule’s properties for specific biological targets. For instance, modifications at the ethyl positions can fine-tune electronic effects and steric hindrance, influencing binding affinity and metabolic stability.
The pharmaceutical industry has been particularly intrigued by the potential of NNN'N'-Tetraethylisophthalamide as a building block for novel therapeutic agents. Preliminary studies suggest that derivatives of this compound may exhibit inhibitory activity against certain enzymes implicated in metabolic disorders. By leveraging structure-activity relationship (SAR) studies, researchers aim to optimize the molecule’s pharmacokinetic profile, enhancing its suitability for clinical applications. The compound’s compatibility with green chemistry principles has also been noted, as its synthesis can be achieved under mild conditions with minimal waste generation.
Beyond pharmaceutical applications, NNN'N'-Tetraethylisophthalamide has shown promise in materials science. Its ability to form stable complexes with metal ions has been explored for the development of new catalysts and sensors. These complexes exhibit enhanced catalytic activity in various organic transformations, including cross-coupling reactions and oxidation processes. Additionally, the compound’s thermal stability makes it a candidate for high-performance polymers, where it can serve as a cross-linking agent or modifier to improve material properties such as tensile strength and heat resistance.
The synthesis of NNN'N'-Tetraethylisophthalamide typically involves multi-step reactions starting from commercially available precursors such as diethyl isophthalate or isophthalic acid derivatives. Advances in synthetic methodologies have refined these processes, reducing reaction times and improving yields. Catalytic techniques, including transition metal-catalyzed reactions, have been particularly effective in streamlining the synthesis while maintaining high purity standards. Such improvements are crucial for scaling up production and ensuring consistency for industrial applications.
Recent research has also highlighted the importance of understanding the environmental impact of chemical processes involving NNN'N'-Tetraethylisophthalamide. Efforts to develop sustainable synthetic routes have focused on reducing energy consumption and minimizing hazardous byproducts. Green solvent systems, such as supercritical fluids or ionic liquids, have been investigated as alternatives to traditional organic solvents, offering a more environmentally benign approach to production.
In conclusion,NNN'N'-Tetraethylisophthalamide (CAS No. 13698-87-8) represents a versatile compound with broad applications across multiple scientific disciplines. Its unique structural features make it an attractive candidate for drug discovery, polymer science, and catalysis. As research continues to uncover new methodologies for its synthesis and application,NNN'N'-Tetraethylisophthalamide is poised to play an increasingly significant role in advancing both fundamental science and industrial innovation.
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